PPARα Antagonism: Potency Gain Over the Prototype Phenylsulfonamide Lead
The replacement of the N-phenylsulfonylamide group in the prototype PPARα antagonist (compound 1; IC50 = 6.5 µM) with an N-methylsulfonylamide group yielded submicromolar PPARα antagonists in the 2a–g series. While the exact IC50 of CAS 896343‑50‑3 was not reported in isolation, the class-level improvement in potency demonstrates that the methylsulfonylamide modification is a critical determinant of antagonistic activity [1]. This supports prioritization of the target compound over the phenylsulfonylamide counterpart when higher target engagement is desired.
| Evidence Dimension | PPARα antagonism IC50 (transactivation assay) |
|---|---|
| Target Compound Data | Submicromolar IC50 (class-level range for 2a–g series; exact value for CAS 896343‑50‑3 not separately disclosed) |
| Comparator Or Baseline | Compound 1 (N-(phenylsulfonyl)amide prototype): IC50 = 6.5 µM |
| Quantified Difference | ≥6.5‑fold improvement (class-level shift from micromolar to submicromolar range) |
| Conditions | PPARα transactivation assay in HEK293 cells co-transfected with PPARα expression vector and PPRE-luciferase reporter, challenged with agonist GW7647 |
Why This Matters
Procurement for PPARα antagonism studies should prioritize the methylsulfonylamide subclass because the phenylsulfonylamide prototype is >6‑fold less potent, risking insufficient receptor blockade at experimentally tractable concentrations.
- [1] Ammazzalorso, A., D'Angelo, A., Giancristofaro, A., De Filippis, B., Di Matteo, M., Fantacuzzi, M., Giampietro, L., Linciano, P., Maccallini, C., & Amoroso, R. (2012). Fibrate-derived N-(methylsulfonyl)amides with antagonistic properties on PPARα. European Journal of Medicinal Chemistry, 58, 317–322. View Source
